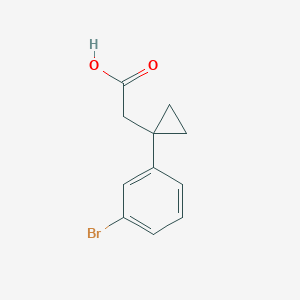

1-(3-Bromophenyl)cyclopropylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

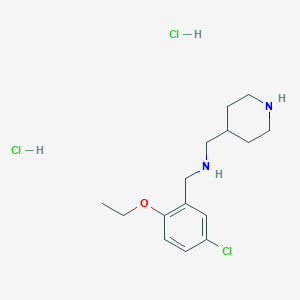

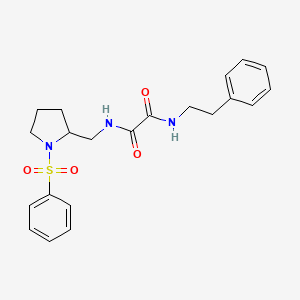

1-(3-Bromophenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H9BrO2 . It has an average mass of 241.081 Da and a monoisotopic mass of 239.978592 Da .

Molecular Structure Analysis

The molecular structure of 1-(3-Bromophenyl)cyclopropylacetic acid consists of a cyclopropane ring attached to a carboxylic acid group and a bromophenyl group . The presence of the bromine atom suggests that this compound could be used in further reactions as a precursor for other functional groups.Physical And Chemical Properties Analysis

1-(3-Bromophenyl)cyclopropylacetic acid is a solid compound . Its empirical formula is C10H9BrO2, and it has a molecular weight of 241.08 .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

One area of application involves the use of cyclopropylcarboxylic acids and esters incorporating bromophenol moieties as inhibitors of the carbonic anhydrase enzyme (CA). These compounds have shown excellent inhibitory effects against human CA isoenzymes, which are critical for various physiological functions. For example, certain bromophenol derivatives exhibited low nanomolar inhibition against CA I and II isoenzymes, highlighting their potential in designing inhibitors for therapeutic purposes (Boztaş et al., 2015).

Synthetic Methodologies

Research has also focused on synthetic methodologies involving cyclopropane moieties. For instance, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles was described, offering a pathway for enantioselective synthesis of clinically relevant compounds (Lifchits & Charette, 2008). Another study detailed the preparation of cyclopropylideneacetates, highlighting their utility as multifunctional building blocks for organic synthesis (Limbach et al., 2004).

Material Science and Polymer Chemistry

In material science, novel poly(phenylacetylene)s bearing cyclopropane pendants demonstrated chiroptical properties and enantioselective gelation, indicating their potential in creating smart materials with specific responses to chiral stimuli (Maeda et al., 2011).

Anticancer Activity

The anticancer activities of bromophenol derivatives, including those with cyclopropyl moieties, have been explored, revealing mechanisms such as cell cycle arrest and apoptosis induction in cancer cells. For example, a novel bromophenol derivative showed significant anticancer activity against lung cancer cells, highlighting the potential for developing new therapeutic agents (Guo et al., 2018).

Environmental and Green Chemistry

Research into green chemistry applications, such as the silver-catalyzed synthesis of arylnaphthalene lactones, demonstrates the utility of bromophenyl cyclopropyl derivatives in developing more sustainable chemical processes (Eghbali et al., 2008).

Safety and Hazards

Orientations Futures

The future directions for research on 1-(3-Bromophenyl)cyclopropylacetic acid could involve exploring its potential biological activities, given the known biological potential of indole derivatives . Additionally, its synthesis and reactivity could be further studied to expand its potential uses in organic synthesis.

Mécanisme D'action

Target of Action

This compound may be part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

Bromophenyl compounds are often used in suzuki-miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds

Result of Action

As a unique chemical provided to early discovery researchers

Propriétés

IUPAC Name |

2-[1-(3-bromophenyl)cyclopropyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-9-3-1-2-8(6-9)11(4-5-11)7-10(13)14/h1-3,6H,4-5,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAXTJHMGUOZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)cyclopropylacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2823843.png)

![4-Amino-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2823851.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2823853.png)

![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B2823857.png)

![1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2823859.png)